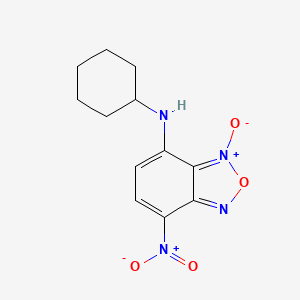![molecular formula C13H18N2O4 B14501250 beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester CAS No. 65086-93-3](/img/structure/B14501250.png)
beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester: is a synthetic compound that belongs to the class of beta-amino acids. It is characterized by the presence of an amino group attached to the beta-carbon, which is two carbon atoms away from the carboxylate group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester typically involves the esterification of beta-alanine with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the reaction of beta-alanine with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is heated under reflux, and the product is isolated by distillation and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of other bioactive compounds, influencing various biochemical processes. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Beta-Alanine: A naturally occurring beta-amino acid with similar structural features.
Beta-Alanine Ethyl Ester: An esterified form of beta-alanine with an ethyl group instead of a methyl group.
N-Acetyl Beta-Alanine: A derivative of beta-alanine with an acetyl group attached to the nitrogen atom.
Uniqueness: Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester is unique due to the presence of the acetylamino and methoxyphenyl groups, which confer distinct chemical properties and reactivity compared to other beta-alanine derivatives. These structural features make it valuable for specific research applications and synthetic pathways.
Properties
CAS No. |
65086-93-3 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 3-(5-acetamido-2-methoxyanilino)propanoate |
InChI |
InChI=1S/C13H18N2O4/c1-9(16)15-10-4-5-12(18-2)11(8-10)14-7-6-13(17)19-3/h4-5,8,14H,6-7H2,1-3H3,(H,15,16) |
InChI Key |
QYWBJEGBJDVLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
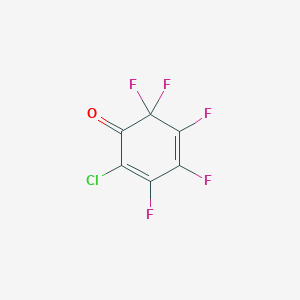

![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)

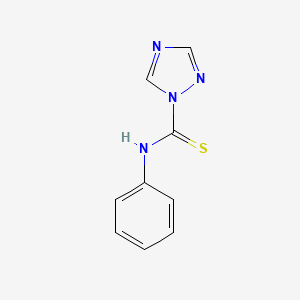
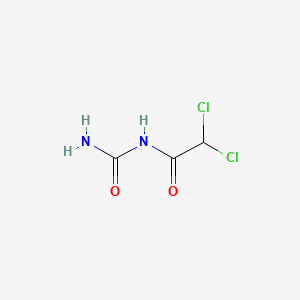

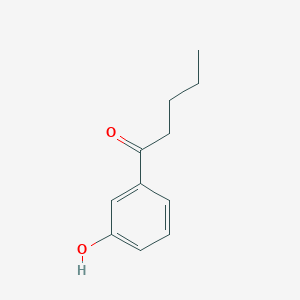

![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
